ribonucleoprotein cp29A
Description
Overview of Chloroplast Gene Expression Regulation and RNA-Binding Proteins
Chloroplasts possess their own genome and the machinery to express it. encyclopedia.pub The regulation of chloroplast gene expression is a complex process that occurs predominantly at the post-transcriptional level. researchgate.netbiorxiv.org This means that after a gene is transcribed into RNA, a series of modifications, including splicing, editing, and stabilization of the RNA molecule, are required before it can be translated into a functional protein. researchgate.netnih.gov
This intricate regulation is largely carried out by nuclear-encoded proteins that are imported into the chloroplast. researchgate.netresearchgate.net Among these are a vast number of RNA-binding proteins (RBPs) that recognize and bind to specific RNA sequences, thereby influencing their fate. researchgate.netnih.gov These RBPs are diverse and can have highly specific functions, often targeting a single or a small number of transcripts. However, some, like the chloroplast ribonucleoproteins (cpRNPs), are thought to regulate larger sets of chloroplast RNAs. nih.govoup.com
Contextualization of Ribonucleoprotein CP29A within the Chloroplast Ribonucleoprotein Family
This compound belongs to the chloroplast ribonucleoprotein (cpRNP) family. In the model plant Arabidopsis thaliana, this family consists of ten members. nih.gov A defining characteristic of cpRNPs is the presence of two RNA recognition motifs (RRMs) which are responsible for their RNA-binding ability. pnas.orgbiorxiv.org These proteins generally show a high affinity for RNA sequences rich in uracil (B121893) and guanine. pnas.org
CP29A, a 29 kDa protein, is encoded by a nuclear gene and subsequently transported into the chloroplast. oup.comuniprot.org Like its family members, it possesses two RRMs. oup.com What distinguishes CP29A and other cpRNPs is their potential to act as major players in transducing signals from external and internal stimuli to the chloroplast's gene expression machinery. nih.gov
Significance of this compound in Plant Adaptation and Stress Responses
The significance of CP29A lies in its crucial role in helping plants adapt to environmental stress, particularly low temperatures. pnas.orgresearchgate.net While many plants can acclimate to cold, this ability relies heavily on the proper functioning of their photosynthetic apparatus. pnas.org Cold stress can lead to imbalances in the photosynthetic process, potentially causing cellular damage. biorxiv.orgresearchgate.net
Research has shown that CP29A is essential for cold resistance, especially in the growing tissues of plants like Arabidopsis thaliana. biorxiv.orgresearchgate.net Mutants lacking CP29A exhibit impaired chloroplast biogenesis and are more susceptible to cold conditions. biorxiv.orgresearchgate.net This protein is involved in multiple aspects of chloroplast RNA processing that are critical for maintaining photosynthetic function during cold acclimation. nih.govoup.com Specifically, CP29A has been shown to be a key regulator for the expression of the large subunit of RuBisCO, a vital enzyme for carbon fixation, during cold stress. pnas.orgresearchgate.net
Recent studies have also revealed that CP29A can form granular structures at low temperatures through a process called phase separation. pnas.orgnih.gov This compartmentalization within the chloroplast is thought to play a role in efficient RNA processing during cold acclimation. oup.com Furthermore, while its role in cold stress is well-documented, there are indications that CP29A may also be involved in responses to other temperature stressors, such as heat. nih.gov
Detailed Research Findings
In-depth studies have provided valuable insights into the molecular functions of CP29A.
Table 1: RNA Targets of CP29A
| Target RNA | Location of Binding | Implicated Function | Reference |
|---|---|---|---|
| rbcL mRNA | 5' Untranslated Region (UTR) | Stabilization and translation | pnas.org, researchgate.net |
| atpF mRNA | 3' Untranslated Region (UTR) and Coding Sequence (CDS) | RNA stability | pnas.org, biorxiv.org |
| psbB-psbT-psbH-petB-petD operon mRNAs | Coding Sequences | Translation | pnas.org |
| psaI, petN mRNAs | Coding Sequences | Translation | pnas.org |
| trnH, trnT tRNAs | Gene sequences | Processing | pnas.org |
Table 2: Phenotypes of cp29a Mutants
| Plant Species | Condition | Observed Phenotype | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Cold stress | Pale center of the leaf rosette, reduced stability of numerous mRNAs, defects in chloroplast RNA processing. | nih.gov, oup.com |
| Arabidopsis thaliana | Normal growth temperatures | No significant macroscopic changes or RNA defects. | oup.com |
| Nicotiana tabacum (tobacco) | Cold stress | Photosynthetic deficiencies, substantial decrease in rbcL mRNA and protein levels. | researchgate.net, biorxiv.org |
Compound and Gene List
| Name | Type |
| This compound | Protein |
| CP29A | Gene |
| rbcL | Gene |
| RuBisCO | Protein (Enzyme) |
| atpF | Gene |
| psbB | Gene |
| psbT | Gene |
| psbH | Gene |
| petB | Gene |
| petD | Gene |
| psaI | Gene |
| petN | Gene |
| trnH | Gene |
| trnT | Gene |
| MRL1 | Protein |
| CP31A | Protein |
| CP33B | Protein |
Properties
CAS No. |
146704-55-4 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Synonyms |
ribonucleoprotein cp29A |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Ribonucleoprotein Cp29a
Domain Organization: RNA Recognition Motifs (RRMs) and Linker Region
Ribonucleoprotein CP29A, a member of the chloroplast ribonucleoprotein (cpRNP) family, possesses a distinct domain structure critical for its function in chloroplast RNA metabolism. oup.comnih.gov The protein is characterized by the presence of two canonical RNA Recognition Motifs (RRMs), designated RRM1 and RRM2. oup.compnas.org These domains are highly conserved and are responsible for the protein's ability to bind to RNA molecules.
A notable feature of CP29A, which distinguishes it from most other members of the cpRNP family in Arabidopsis, is the substantial linker region that separates the two RRM domains. oup.combiorxiv.org This linker is not merely a spacer but is a functional domain in its own right. It is an intrinsically disordered region of 84 amino acids with a repetitive, low-complexity sequence enriched in charged and polar residues. oup.combiorxiv.org This composition confers prion-like properties to the linker, and it is therefore referred to as a Prion-Like Domain (PLD). oup.comcondensates.com
| Domain | Description | Key Features |
| RRM1 | The first RNA Recognition Motif | Canonical β1-α1-β2-β3-α2-β4-β5 secondary structure. biorxiv.org Involved in RNA binding. |
| Linker Region (PLD) | An 84-amino acid intrinsically disordered region | Low-complexity sequence with charged and polar residues. oup.com Functions as a Prion-Like Domain. Mediates temperature-dependent phase separation. bohrium.comoup.com |
| RRM2 | The second RNA Recognition Motif | Canonical β1-α1-β2-β3-α2-β4 secondary structure. biorxiv.org Involved in RNA binding. |
Structural Characterization of this compound Domains
The structural properties of CP29A's domains have been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided insights into the conformation of the individual domains at the residue level. biorxiv.org
The two RRM domains, RRM1 and RRM2, adopt the canonical RRM fold, which is characterized by a four-stranded anti-parallel β-sheet packed against two α-helices. biorxiv.org Specifically, RRM1 exhibits a β1-α1-β2-β3-α2-β4-β5 secondary structure, while RRM2 has a β1-α1-β2-β3-α2-β4 arrangement. biorxiv.org NMR titration experiments have shown that both RRM domains are capable of binding RNA, with a preference for U-rich sequences. pnas.orgresearchgate.net Chemical shift perturbation analyses upon addition of RNA oligonucleotides have confirmed the involvement of specific residues within the RRM domains in RNA interaction. pnas.org
In contrast to the structured RRM domains, NMR chemical shifts indicate that the PLD linker connecting the two RRMs is intrinsically disordered. oup.combiorxiv.org This lack of a fixed three-dimensional structure is a key characteristic of the PLD and is integral to its function.
| Domain Feature | RRM1 | RRM2 | Linker Region (PLD) |
| Secondary Structure | β1-α1-β2-β3-α2-β4-β5 biorxiv.org | β1-α1-β2-β3-α2-β4 biorxiv.org | Intrinsically Disordered oup.combiorxiv.org |
| RNA Binding | Yes pnas.org | Yes pnas.org | Indirectly, by mediating protein condensation oup.com |
| Structural State | Folded | Folded | Unfolded |
Prion-Like Domain (PLD) and its Conformational Properties
The Prion-Like Domain (PLD) of CP29A is a critical determinant of the protein's behavior in response to environmental cues, particularly low temperatures. oup.comcondensates.com This domain's low-complexity, intrinsically disordered nature allows it to undergo a process known as liquid-liquid phase separation (LLPS). bohrium.comoup.com This phenomenon involves the protein self-associating to form condensed, liquid-like droplets.
The phase separation of CP29A is temperature-dependent, with the protein being more prone to form condensates in cold conditions. oup.combiorxiv.org The PLD is both necessary and sufficient for this process, as demonstrated by in vitro and in vivo studies. oup.comcondensates.com Structural analyses suggest that charged interactions within the PLD contribute to the formation of these condensed phases. oup.com
These protein droplets can sequester chloroplast RNAs, effectively creating localized compartments for RNA processing, such as splicing and translation. oup.comcondensates.com This compartmentalization is believed to be a key mechanism by which CP29A supports proper chloroplast development and function during cold acclimation. bohrium.comoup.com The liquid-like properties of these droplets, which are found in close proximity to chloroplast nucleoids, allow for the dynamic exchange of molecules, facilitating efficient biochemical reactions. bohrium.comoup.com
Subcellular Localization and Dynamic Regulation of Ribonucleoprotein Cp29a
Chloroplast Targeting and Intra-chloroplast Distribution
As a nuclear-encoded protein destined for an organelle, CP29A is synthesized in the cytosol as a preprotein. nih.gov Its entry into the chloroplast is directed by an N-terminal signal peptide, also known as a chloroplast transit peptide (cTP). nih.gov This sequence acts as a molecular address label, ensuring the protein is recognized by the import machinery on the chloroplast envelope and translocated into the organelle's interior. nih.gov This targeting mechanism is a common feature for the vast majority of the thousands of proteins that function within the chloroplast but are encoded by the nuclear genome. nih.gov
Once inside the chloroplast, the transit peptide is cleaved off, and the mature CP29A protein becomes active within the stroma, the aqueous fluid-filled space of the chloroplast. nih.gov Within the stroma, CP29A does not have a static, uniform distribution. Instead, it associates with a large and diverse pool of chloroplast transcripts. nih.govnih.gov Through techniques like RNA immunoprecipitation followed by microarray analysis (RIP-chip), researchers have determined that CP29A binds to numerous messenger RNAs (mRNAs), transfer RNAs (tRNAs), and ribosomal RNAs (rRNAs). nih.gov Among its most significant targets is the mRNA for the large subunit of RuBisCO (rbcL), a vital enzyme for carbon fixation. nih.govslu.se This association with a wide array of RNAs underscores its role as a general regulator of post-transcriptional processes, including the splicing, stability, and translation of chloroplast-encoded genes. nih.govresearchgate.net
Identification of Ribonucleoprotein CP29A in Extra-chloroplast Cellular Compartments
Current scientific literature and experimental evidence consistently identify this compound as a chloroplast-localized protein. nih.govnih.govbiorxiv.org Its synthesis in the cytosol is merely a transient step before its import into the chloroplast, guided by its specific N-terminal transit peptide. nih.gov Extensive research, including in vivo localization studies in Arabidopsis and tobacco, has confirmed its presence within the chloroplasts. nih.govnih.gov To date, there is no peer-reviewed scientific evidence to suggest that CP29A has a functional role or stable presence in other cellular compartments, such as the nucleus, mitochondria, or the cytosol, once it has been synthesized. Its function appears to be exclusively confined to the regulation of gene expression within the chloroplast. nih.govnih.gov
Temperature-Dependent Phase Separation and Granule Formation
A key feature of CP29A's dynamic regulation is its ability to undergo temperature-dependent liquid-liquid phase separation (LLPS). nih.govresearchgate.net This process, driven by specific protein domains, allows CP29A to transition from a soluble, dispersed state to a condensed, liquid droplet-like state, forming membraneless compartments or granules within the chloroplast stroma. researchgate.net This phenomenon is not a random aggregation but a highly regulated and reversible process crucial for plant cold acclimation. nih.govresearchgate.net
The phase separation of CP29A is primarily induced by low temperatures, within a physiologically relevant range of 4°C to 12°C. researchgate.net This condensation is mediated by a prion-like domain (PLD) located between the protein's two RNA recognition motifs (RRMs). researchgate.net The PLD is an intrinsically disordered region that facilitates the multivalent interactions necessary to form these liquid droplets. researchgate.net When temperatures return to normal, these granules dissolve, and CP29A reverts to its soluble form, demonstrating the dynamic and reversible nature of this regulation. researchgate.net In contrast, heat treatment has been observed to cause CP29A to form irreversible stress granules. nih.gov The formation of these cold-induced condensates is essential for proper chloroplast RNA processing, including splicing and translation, which are compromised in mutants lacking a functional CP29A protein under cold conditions. nih.govresearchgate.net
| Factor | Effect on Phase Separation | Mediating Domain | Key Findings | References |
|---|---|---|---|---|
| Low Temperature (e.g., 4°C - 12°C) | Induces formation of liquid-like droplets | Prion-like Domain (PLD) | Process is reversible upon return to ambient temperature. Essential for cold acclimation. | researchgate.net |
| High Temperature (e.g., 37°C) | Induces irreversible precipitation/stress granules | Not specified | Protein precipitates irreversibly in vitro and forms stress granules in vivo. | nih.govresearchgate.net |
| Prion-like Domain (PLD) | Required for phase separation | Prion-like Domain (PLD) | Deletion of the PLD prevents the formation of cold-induced droplets. | researchgate.net |
| Salt Concentration | Modulates droplet formation | Not specified | Droplet formation is facilitated at 100-150 mM NaCl, while higher concentrations suppress it. | researchgate.net |
Interaction with Chloroplast Nucleoids
The granules formed by CP29A through phase separation are not randomly distributed within the stroma; they are predominantly found in close proximity to chloroplast nucleoids. researchgate.net Nucleoids are membrane-less structures that contain the chloroplast's DNA and associated proteins, representing the sites of organellar transcription. researchgate.net
High-resolution imaging techniques, such as stimulated emission depletion (STED) microscopy, have revealed a non-random spatial relationship between CP29A droplets and DAPI-stained nucleoids. researchgate.net While direct overlap is infrequent, the two signals often appear as doublets with an average distance of approximately 0.2 micrometers. researchgate.net This close association suggests a functional coupling between the transcription of chloroplast genes at the nucleoid and the subsequent processing of the RNA transcripts within the CP29A-containing granules. researchgate.net This spatial organization could serve to increase the efficiency of gene expression by channeling newly synthesized RNAs directly from the site of transcription to the RNA processing machinery concentrated within the CP29A droplets. nih.govresearchgate.net This compartmentalization is thought to be a critical mechanism for ensuring robust chloroplast function, particularly under challenging cold conditions. researchgate.net
Rna Interaction Mechanisms and Target Recognition of Ribonucleoprotein Cp29a
In Vivo RNA Binding Specificity and Target Transcriptome Profiling
Ribonucleoprotein CP29A, a key nuclear-encoded RNA-binding protein localized in chloroplasts, demonstrates a broad yet specific interaction with a large pool of chloroplast transcripts. nih.govnih.gov Its role is particularly crucial for the resistance of chloroplast development to cold stress, during which it guarantees the stability and supports the processing of numerous mRNAs. nih.gov Advanced techniques such as enhanced cross-linking and immunoprecipitation (eCLIP) have been adapted for use in chloroplasts to identify direct protein-RNA interaction sites at nucleotide resolution, providing high-confidence data on the in vivo binding landscape of CP29A. pnas.orgbiorxiv.org This methodology confirms that CP29A binds directly to RNA in vivo and associates with a multitude of target transcripts, moving beyond earlier methods that could not distinguish between direct and indirect associations. pnas.orgbiorxiv.org
Research has identified several high-confidence binding sites for CP29A within the chloroplast transcriptome. One of the most significant and statistically supported targets is the 5'-untranslated region (UTR) of the rbcL mRNA, which encodes the large subunit of the RuBisCO enzyme. pnas.orgnih.govresearchgate.net Specifically, CP29A binds downstream of the site targeted by another regulatory protein, MRL1. pnas.orgnih.gov This interaction is essential for the full accumulation of rbcL mRNA, particularly during cold acclimation. pnas.orgnih.govresearchgate.net
CP29A also extensively targets mRNAs related to the photosystem II complex. pnas.orgresearchgate.net Binding peaks for CP29A have been identified in all transcriptional units that encode proteins of the photosystem II complex, with the exception of the monocistronic psbA and psbN mRNAs. pnas.org Furthermore, CP29A targets the atpF mRNA, which is involved in the ATP synthase complex. pnas.orgresearchgate.net Other identified monocistronic mRNA targets include psaI and petN. pnas.org The binding sites are not restricted to UTRs; many significant CP29A peaks are found within the coding sequences (CDS) of its target genes, as well as in the 3'-UTRs of transcripts like atpF, petN, and psbM. pnas.org
The binding specificity of CP29A is dictated by its preference for particular RNA sequence motifs. As a member of the chloroplast ribonucleoprotein (cpRNP) family, CP29A exhibits a high affinity for U/G-rich sequences, particularly U/G homopolymers. pnas.orgpnas.org In vivo eCLIP data demonstrates a clear preference for U-rich sequence elements. pnas.orgresearchgate.net This preference has been further detailed through in vitro RNA Bind-n-Seq (RBNS) analysis, which identified the most highly enriched 6-mer sequences for CP29A binding.
| Enriched 6-mer Sequence | Description | Reference |
|---|---|---|
| UUUUUU | Highest enriched 6-mer sequence identified in RBNS analysis. | researchgate.net |
| UUUUUA | Second highest enriched 6-mer sequence. | researchgate.net |
| UAUUUU | Third highest enriched 6-mer sequence. | researchgate.net |
A transcriptome-wide perspective reveals that CP29A is a global ligand of chloroplast mRNAs, associating with a large and diverse set of transcripts while showing a preference for mRNAs over ribosomal RNAs (rRNAs) and transfer RNAs (tRNAs). nih.govbiorxiv.org This suggests a broad regulatory role in chloroplast RNA metabolism. nih.gov The set of mRNA targets for CP29A overlaps significantly with those of other cpRNPs, such as CP31A, indicating partially redundant or additive functions in mRNA stabilization. nih.gov
The following table summarizes the key chloroplast mRNA targets of CP29A identified through various high-throughput analyses.
| Gene/Transcript | Encoded Protein/Complex | Binding Region(s) | Reference |
|---|---|---|---|
| rbcL | RuBisCO Large Subunit | 5'-UTR | pnas.orgbiorxiv.orgnih.gov |
| psbB, psbD, psbC, etc. | Photosystem II | Coding Sequences, UTRs | nih.govpnas.org |
| atpF | ATP Synthase | 3'-UTR, Coding Sequence | pnas.orgresearchgate.net |
| atpB | ATP Synthase | - | nih.gov |
| ndhB | NADH Dehydrogenase Complex | Exonic sequences | nih.gov |
| psaA/B | Photosystem I | - | nih.gov |
| psaI | Photosystem I | - | pnas.org |
| petN | Cytochrome b6f Complex | 3'-UTR | pnas.org |
In Vitro Characterization of this compound RNA Binding
To complement in vivo studies, the RNA binding properties of CP29A have been characterized using in vitro techniques. biorxiv.org The RNA Bind-n-Seq (RBNS) method, which involves incubating purified, recombinant CP29A protein with a pool of random RNA sequences, has been instrumental in defining its intrinsic sequence specificity. biorxiv.orgresearchgate.net This approach confirmed the strong preference for U-rich sequences that was observed in vivo, with 6-mers such as UUUUUU being highly enriched. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to probe the interaction between CP29A and specific RNA motifs. pnas.orgresearchgate.net In these experiments, short single-stranded DNA oligonucleotides, serving as mimics for RNA ligands, were titrated with individual domains of the CP29A protein. pnas.org These NMR titrations confirmed strong binding to U-rich sequences like "TTTTTT" and provided insights into the contribution of different parts of the protein to the binding process. pnas.org Such in vitro assays are crucial for dissecting the direct molecular interactions and sequence preferences of CP29A, free from the complexities of the cellular environment. researchgate.net
Molecular Determinants of this compound-RNA Affinity and Specificity
The affinity and specificity of CP29A for its RNA targets are determined by its distinct protein domains. nih.govpnas.org CP29A contains two canonical RNA Recognition Motifs (RRMs), designated RRM1 and RRM2, which are connected by a linker domain. nih.govpnas.org These RRM domains are the primary sites of RNA interaction. pnas.orgresearchgate.net
A unique feature of CP29A is the linker connecting the two RRMs, which is an intrinsically disordered region with a prion-like amino acid composition (PLD). biorxiv.orgslu.se This PLD is a critical determinant of CP29A's function, mediating the temperature-dependent phase separation of the protein into liquid-like droplets within the chloroplast. nih.govslu.se While the RRMs are responsible for sequence-specific binding, the PLD is required for the higher-order organization of CP29A, which in turn is essential for its role in supporting RNA splicing and translation during cold acclimation. nih.govbiorxiv.org Therefore, the molecular determinants of CP29A's function are a combination of the sequence-specific binding mediated by its RRM domains and the structural-regulatory role of its unique PLD.
Functional Roles of Ribonucleoprotein Cp29a in Chloroplast Rna Metabolism
Regulation of Chloroplast mRNA Accumulation and Stability
Ribonucleoprotein CP29A plays a crucial role in ensuring the stability and accumulation of a wide array of chloroplast mRNAs, a function that is particularly vital for chloroplast development and resistance to cold stress. nih.gov In Arabidopsis thaliana, CP29A, along with its counterpart CP31A, associates with large, overlapping sets of chloroplast transcripts. nih.govnih.gov The loss of CP29A leads to a reduction in the levels of several chloroplast mRNAs, but this effect is most pronounced under cold stress conditions. nih.gov This suggests that CP29A is essential for protecting chloroplast RNA metabolism against the adverse effects of low temperatures. nih.gov
A primary and well-documented target of CP29A is the messenger RNA for the large subunit of RuBisCO, rbcL. pnas.orgbiorxiv.orgnih.gov Studies in both Arabidopsis and tobacco have demonstrated that CP29A is essential for the full accumulation of rbcL mRNA in response to cold exposure. pnas.orgnih.gov In tobacco, CRISPR/Cas9-induced mutants lacking CP29A exhibit a significant reduction in both rbcL mRNA and the RbcL protein when exposed to cold, leading to photosynthetic deficiencies. pnas.orgnih.gov Enhanced cross-linking and immunoprecipitation (eCLIP) experiments have revealed that CP29A preferentially binds to the 5'-untranslated region (UTR) of rbcL mRNA. pnas.orgnih.govresearchgate.net This binding is thought to stabilize the mRNA, preventing its degradation. pnas.org
Beyond rbcL, CP29A also targets other transcripts, including the atpF mRNA and monocistronic mRNAs such as psaI, petN. pnas.org The association of CP29A with these transcripts helps to maintain their stability, particularly under challenging environmental conditions. nih.govnih.gov The mechanism of stabilization is believed to be direct, with CP29A binding to target RNAs and shielding them from exonucleolytic degradation. nih.gov
| Target mRNA | Effect of CP29A | Condition | Supporting Evidence |
|---|---|---|---|
| rbcL | Essential for full accumulation and stability | Cold Stress | Reduced mRNA and protein levels in cp29a mutants pnas.orgnih.gov |
| atpF | Binds to the 3'-UTR and coding sequence | Normal and Cold Stress | eCLIP-Seq data pnas.org |
| psaI | Binds to the monocistronic mRNA | Normal and Cold Stress | eCLIP-Seq data pnas.org |
| petN | Binds to the 3'-UTR | Normal and Cold Stress | eCLIP-Seq data pnas.org |
| Multiple mRNAs | Required for transcript stability | Cold Stress | Transcriptome-wide analysis in cp29a mutants nih.gov |
Influence on Chloroplast RNA Splicing Processes
CP29A also exerts a significant influence on the splicing of chloroplast introns. nih.gov Splicing is a critical step in the maturation of many chloroplast transcripts, and its efficiency can be a key regulatory point in gene expression. In Arabidopsis mutants lacking CP29A (cp29a), splicing defects are observed, particularly after exposure to cold stress. nih.govpnas.org These defects are apparent even before the visible signs of cold-induced damage, such as bleaching, appear, indicating that impaired splicing is a primary consequence of the loss of CP29A function. nih.gov
The role of CP29A in splicing appears to be broad, affecting multiple introns. For instance, reduced splicing of the ycf3 intron has been noted in cp29a mutants and is thought to contribute to their cold-sensitive phenotype. nih.gov While tobacco mutants of CP29A did not show significant global differences in splicing efficiency across 21 chloroplast introns under the tested conditions, the effect of CP29A on splicing in Arabidopsis under cold stress is well-established. pnas.org The molecular mechanism by which CP29A facilitates splicing is thought to involve its ability to form liquid-like droplets or condensates through its prion-like domain. This phase separation may create localized environments within the chloroplast that concentrate the necessary factors for efficient RNA processing, including splicing. nih.govbiorxiv.org
Impact on Chloroplast Translation Efficiency
The influence of CP29A on chloroplast translation is complex and appears to be intertwined with its roles in mRNA stability and splicing. While CP29A binds to the 5'-UTR of rbcL, a region known to be important for regulating translation, its direct impact on the translation efficiency of this specific transcript seems to be minimal under certain conditions. pnas.org In tobacco mutants, for instance, while rbcL mRNA and protein levels are reduced in the cold, the translational activity for RbcL does not show a significant change, and may even trend towards an increase. pnas.org
Coordination with Other RNA-Binding Proteins (e.g., MRL1, CP31A, CP33B)
CP29A does not function in isolation but rather as part of a coordinated network of RNA-binding proteins that collectively manage chloroplast RNA metabolism. nih.govnih.govpnas.org A notable example of this coordination is its interplay with the pentatricopeptide repeat (PPR) protein MRL1 in the regulation of rbcL expression. pnas.orgbiorxiv.orgnih.gov MRL1 is known to bind to the 5'-UTR of rbcL and is necessary for its accumulation. pnas.orgnih.govresearchgate.net CP29A binds to a site on the rbcL 5'-UTR that is downstream of the MRL1 binding site. pnas.orgnih.govresearchgate.net This spatial arrangement suggests a cooperative mechanism where MRL1 and CP29A work together to stabilize the rbcL transcript. pnas.org
CP29A also exhibits a close functional relationship with another chloroplast ribonucleoprotein, CP31A. nih.govnih.gov Both proteins are essential for cold stress resistance and associate with large, overlapping sets of chloroplast transcripts. nih.govnih.gov Their mutant phenotypes are similar, with plants lacking either protein showing bleaching of newly emerging tissues at low temperatures. nih.gov This suggests that CP29A and CP31A may act in concert or have partially redundant functions in stabilizing a common pool of chloroplast RNAs. nih.gov Furthermore, CP29A, along with CP31A and CP33B, shows little to no enrichment for ribosomal RNAs and tRNAs, but targets several common mRNAs like atpH, psbC/D, and psaA/B, hinting that these cpRNPs might be part of shared ribonucleoprotein complexes. nih.govbiorxiv.org
| Interacting Protein | Shared Target/Process | Nature of Interaction |
|---|---|---|
| MRL1 | rbcL mRNA stability | Cooperative binding to the 5'-UTR pnas.orgnih.govresearchgate.net |
| CP31A | Overlapping sets of chloroplast transcripts, cold stress tolerance | Associated with the same large transcript pools, potentially redundant or cooperative functions nih.govnih.gov |
| CP33B | Common minor mRNA targets (e.g., atpH, psbC/D, psaA/B) | Possible components of common ribonucleoprotein particles nih.govbiorxiv.org |
Post-Transcriptional Regulatory Networks Involving this compound
The various functions of CP29A in mRNA stability, splicing, and translation highlight its central role in a broader post-transcriptional regulatory network within the chloroplast. nih.govnih.gov This network allows for the coordinated regulation of gene expression in response to developmental and environmental signals. nih.gov The family of chloroplast ribonucleoproteins, including CP29A, is thought to regulate larger sets of chloroplast transcripts, in contrast to other RNA processing factors that are highly specific for individual events. nih.govnih.gov
The ability of cpRNPs like CP29A to undergo post-translational modifications in response to external cues further positions them as key nodes in signal-dependent co-regulation of chloroplast genes. nih.govnih.gov For instance, the accumulation of CP29A itself is responsive to stimuli, increasing in the cold. nih.gov This allows the plant to bolster its chloroplast RNA processing capacity when it is most needed. The collective action of CP29A and other cpRNPs on functionally related transcripts can be seen as the formation of "RNA regulons," where groups of transcripts are regulated as a unit through the same regulatory factors. This coordinated control is essential for processes like photosynthetic acclimation to cold, where a concerted increase in the production of RuBisCO and other Calvin Cycle enzymes is required. pnas.orgbiorxiv.orgnih.gov
Physiological Significance of Ribonucleoprotein Cp29a in Plant Acclimation
Role in Cold Stress Tolerance and Photosynthetic Acclimation
Ribonucleoprotein CP29A is essential for cold stress tolerance in plants, particularly in newly emerging tissues. nih.gov When exposed to low temperatures, plants lacking functional CP29A exhibit a bleached phenotype in young leaves, indicating impaired chloroplast development and function. nih.govmdpi.com This sensitivity to cold is linked to CP29A's role in multiple chloroplast RNA processing steps, which are critical for maintaining photosynthetic capacity under low-temperature conditions. nih.govnih.gov
Under cold stress, the activity of Calvin cycle enzymes decreases, leading to an imbalance in electron flow and the potential for oxidative damage. pnas.orgnih.gov Plants counteract this by increasing the production of key photosynthetic enzymes. researchgate.netbiorxiv.org CP29A is a crucial component of this acclimation process. nih.govbiorxiv.org Research has shown that CP29A associates with a large and overlapping set of chloroplast transcripts, ensuring their stability and proper processing at low temperatures. nih.govnih.gov This function is vital for the plant to adjust its photosynthetic machinery to operate efficiently in the cold. pnas.orgresearchgate.net
A key aspect of CP29A's function in cold acclimation is its ability to undergo temperature-dependent phase separation. nih.gov Mediated by a prion-like domain, CP29A forms liquid-like droplets within the chloroplast, particularly near the nucleoids. nih.gov This condensation is believed to compartmentalize and concentrate components of the chloroplast gene expression machinery, enhancing RNA splicing and translation in cold-treated tissues. nih.govnih.gov
Impact on RuBisCo Expression and Carbon Fixation Pathways under Stress
A primary target of this compound is the messenger RNA (mRNA) of the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCo), encoded by the rbcL gene. pnas.orgresearchgate.netnih.gov RuBisCo is the central enzyme in carbon fixation, and its regulation is critical for photosynthesis. pnas.orgnih.gov CP29A preferentially binds to the 5'-untranslated region (5'-UTR) of the rbcL mRNA, a crucial step for the accumulation and stability of this transcript, especially under cold conditions. pnas.orgresearchgate.netbiorxiv.org
The regulation of RuBisCo expression by CP29A is a key mechanism by which plants adjust their carbon fixation pathways in response to cold stress. researchgate.netbiorxiv.org By ensuring the sustained production of RuBisCo, CP29A helps to maintain the capacity for carbon assimilation even when low temperatures slow down enzymatic reactions. biorxiv.org
| Plant Species | Condition | Impact on rbcL mRNA | Impact on RbcL Protein | Photosynthetic Performance |
| Nicotiana tabacum (tobacco) | Cold Stress (12°C) | Reduced Accumulation | Reduced Accumulation | Deficient |
| Arabidopsis thaliana | Cold Stress (8°C) | No Significant Change | - | Impaired in new tissue |
Contribution to Chloroplast Biogenesis and Development under Environmental Challenges
Mutants of chloroplast gene expression factors, including CP29A, often display impaired chloroplast biogenesis, particularly under cold conditions. pnas.orgnih.govbiorxiv.org Chloroplasts are the site of photosynthesis and are highly sensitive to environmental stress. mdpi.com Their proper development and function are crucial for plant survival. biorxiv.org
CP29A's role in stabilizing a wide array of chloroplast transcripts is fundamental to the biogenesis of functional chloroplasts, especially when plants are faced with environmental challenges like low temperatures. nih.govnih.gov By ensuring the correct processing and accumulation of mRNAs encoding essential photosynthetic proteins, CP29A supports the assembly of the photosynthetic apparatus. mdpi.combiorxiv.org
The bleaching of newly emerging leaves in cp29a mutant plants under cold stress is a clear indicator of defective chloroplast development. nih.govmdpi.com This phenotype highlights the critical window during which CP29A function is essential for establishing photosynthetically active chloroplasts in growing tissues exposed to cold. researchgate.netbiorxiv.org Furthermore, CP29A has been shown to be required for the efficient splicing of various chloroplast RNAs in cold conditions, a process vital for the production of functional proteins necessary for chloroplast biogenesis. nih.govbiorxiv.org
Comparative Analysis of this compound Function Across Plant Species (e.g., Arabidopsis thaliana vs. Nicotiana tabacum)
While the fundamental role of this compound in cold stress tolerance is conserved, there are notable differences in its impact between plant species such as Arabidopsis thaliana and Nicotiana tabacum (tobacco). pnas.orgresearchgate.net
In Arabidopsis, a species adapted to temperate climates, the effects of CP29A loss of function are most pronounced in the youngest, developing leaf tissues during cold exposure. pnas.orgresearchgate.netbiorxiv.org In these tissues, the absence of CP29A leads to impaired chloroplast development. nih.gov However, in mature leaves of Arabidopsis mutants, significant effects on rbcL mRNA levels are not readily observed. pnas.orgnih.gov This suggests a more localized or developmental stage-specific role for CP29A in this species. researchgate.netbiorxiv.org
In contrast, in tobacco, a plant of tropical origin, the disruption of the CP29A homolog (NtCP29A) results in cold-dependent photosynthetic deficiencies throughout the entire leaf. pnas.orgresearchgate.netnih.gov This is accompanied by a widespread reduction in both rbcL mRNA and RbcL protein accumulation under cold stress. researchgate.netnih.gov The more severe and systemic phenotype in tobacco suggests that it may be more reliant on CP29A-mediated regulation for cold acclimation compared to the cold-adapted Arabidopsis. pnas.org
These differences highlight the evolutionary adaptation of regulatory mechanisms governing chloroplast gene expression in response to the native climate of a plant species. The association of CP29A with rbcL mRNA is conserved between the two species, indicating a fundamental and ancestral role for this protein in regulating RuBisCo expression. pnas.org
| Feature | Arabidopsis thaliana | Nicotiana tabacum |
| Native Climate | Temperate | Tropical |
| Phenotype of cp29a mutant in cold | Bleaching of newly emerging leaf tissue | Photosynthetic deficiency in the entire leaf |
| Effect on rbcL mRNA in cold | No significant effect observed in mature leaves | Parallel reduction with protein levels |
| Effect on RbcL protein in cold | Not directly quantified in all studies | Parallel reduction with mRNA levels |
Genetic Manipulation and Functional Genomics of Ribonucleoprotein Cp29a
Characterization of Ribonucleoprotein CP29A Loss-of-Function Mutants
The functional necessity of this compound (cpRNP CP29A) in plant biology, particularly under environmental stress, has been extensively characterized through the generation and analysis of loss-of-function mutants, primarily in the model organism Arabidopsis thaliana. nih.govnih.gov Researchers have isolated T-DNA insertion lines that create null alleles for the CP29A gene, resulting in the complete absence of the corresponding protein. nih.gov
Under standard growth temperatures (approximately 23°C), these cp29a single mutants are phenotypically indistinguishable from wild-type plants, exhibiting no macroscopic defects in development. nih.govoup.combiorxiv.org This suggests that CP29A is not essential for normal chloroplast biogenesis and plant growth in optimal conditions. biorxiv.org However, the critical role of CP29A becomes apparent when plants are subjected to cold stress. nih.govnih.gov When shifted to low temperatures (e.g., 8°C), cp29a mutants display a pronounced cold-sensitive phenotype, characterized by the bleaching of newly emerging tissues and a pale, chlorotic center in the leaf rosette. nih.govoup.comresearchgate.net This demonstrates that CP29A is essential for the proper development of chloroplasts and the establishment of photosynthetic machinery under cold conditions. nih.govnih.gov
At the molecular level, the chilling sensitivity of cp29a mutants is linked to widespread defects in chloroplast RNA metabolism. nih.govoup.com The loss of CP29A leads to a significant reduction in the stability and accumulation of a large pool of chloroplast messenger RNAs (mRNAs) at low temperatures. nih.govnih.gov Furthermore, the protein is required for specific RNA processing events. For instance, in cp29a mutants, there is a notable reduction in the splicing efficiency of certain chloroplast introns, such as those in the ycf3 transcript. nih.gov Defective ribosome biogenesis, evidenced by impaired rRNA processing, also likely contributes to the observed chilling sensitivity. nih.gov These molecular disruptions culminate in a global reduction of chloroplast protein accumulation in the cold, leading to the visible chlorotic phenotype. nih.gov
Studies involving double mutants, specifically cp29a combined with a knockout of the related protein CP31A, have revealed additive or partially redundant functions. The cp29a cp31a double mutants exhibit a more severe chlorotic phenotype under cold stress than either of the single mutants, indicating that these proteins have both overlapping and unique roles in ensuring chloroplast function at low temperatures. nih.gov
| Mutant Genotype | Growth Condition | Observed Phenotype | Key Molecular Defects |
|---|---|---|---|
| cp29a (single mutant) | Standard (23°C) | Indistinguishable from wild-type. nih.govoup.com | No significant defects observed. oup.combiorxiv.org |
| cp29a (single mutant) | Cold Stress (8°C) | Bleaching of new tissues; pale leaf centers. nih.govresearchgate.net | Reduced mRNA stability, defective intron splicing (e.g., ycf3), impaired rRNA processing. nih.gov |
| cp29a cp31a (double mutant) | Cold Stress (8°C) | More severe chlorosis than single mutants. nih.gov | Additive effects on mRNA accumulation; further reduction in rpl33 mRNA. nih.gov |
CRISPR/Cas9-Mediated Gene Editing for this compound Functional Analysis
The advent of CRISPR/Cas9 technology has enabled precise gene editing to further dissect the function of CP29A, particularly in species where traditional mutant analysis presents challenges. pnas.orgresearchgate.net While Arabidopsis mutants revealed the importance of CP29A in cold acclimation, its functional effects were largely confined to the basal, developing tissues of the leaves. researchgate.netpnas.orgnih.gov To gain a clearer, systemic understanding of CP29A's role, researchers have applied CRISPR/Cas9 to generate null mutants in tobacco (Nicotiana tabacum). pnas.orgresearchgate.net
The use of CRISPR/Cas9 in tobacco has successfully produced mutants that exhibit cold-dependent photosynthetic deficiencies across the entire leaf blade, providing a more robust model for functional analysis. researchgate.netpnas.orgnih.gov These engineered mutants have been instrumental in uncovering a specific and critical function of CP29A in regulating the expression of the rbcL gene. pnas.orgbiorxiv.org The rbcL gene encodes the large subunit of RuBisCO, the primary enzyme responsible for carbon fixation in photosynthesis. pnas.orgnih.gov
In CRISPR-induced tobacco Ntcp29a mutants, exposure to cold temperatures leads to a significant and specific reduction in both rbcL mRNA and the RbcL protein. pnas.orgbiorxiv.orgbiorxiv.org This finding establishes a direct link between CP29A and the accumulation of a key photosynthetic enzyme during cold acclimation. pnas.orgnih.gov Enhanced Cross-Linking and Immunoprecipitation (eCLIP) experiments have further shown that CP29A directly binds to the 5'-untranslated region (5'-UTR) of the rbcL transcript. researchgate.netpnas.orgnih.gov This interaction is crucial for the full accumulation of rbcL mRNA in response to cold, likely by stabilizing the transcript. researchgate.netpnas.org The ability to create targeted mutations with CRISPR/Cas9 has thus been pivotal in confirming CP29A as a key regulator of RuBisCO production, a vital aspect of how plants adapt their photosynthetic machinery to low temperatures. researchgate.netbiorxiv.org
| Organism | Gene Editing Tool | Resulting Phenotype (Cold Stress) | Specific Molecular Finding |
|---|---|---|---|
| Nicotiana tabacum (Tobacco) | CRISPR/Cas9 | Photosynthetic deficiencies throughout the entire leaf blade. researchgate.netpnas.org | Significant reduction in rbcL mRNA and RbcL protein levels. pnas.orgbiorxiv.orgbiorxiv.org |
| Arabidopsis thaliana | T-DNA Insertion | Photosynthetic defects restricted to the base of young leaves. researchgate.netpnas.org | No significant effects on rbcL were initially observed due to the localized phenotype. pnas.orgresearchgate.netnih.gov |
Transgenic Approaches for Investigating this compound Variants and Expression
Transgenic methodologies have been essential for validating the function of CP29A and exploring the roles of its specific domains. biorxiv.orgpnas.org A primary application of transgenics is the complementation test, which is used to confirm that an observed mutant phenotype is directly caused by the disruption of the gene . In the case of the CRISPR-generated Ntcp29a null mutants in tobacco, the cold-sensitive photosynthetic defects were successfully reversed by reintroducing a full-length, wild-type version of the NtCP29A gene via Agrobacterium-mediated transformation. pnas.org The restored photosynthetic activity in these complemented lines provided definitive proof that the loss of NtCP29A was the sole cause of the mutant phenotype. pnas.org
Furthermore, transgenic approaches are used to express modified versions of a protein, such as those fused with reporter tags (e.g., Green Fluorescent Protein - GFP), for functional analysis and visualization. biorxiv.orgpnas.org Researchers have generated transgenic lines expressing an N-terminally GFP-tagged CP29A (NtGFP-CP29A) in the tobacco mutant background. pnas.org These lines showed a partial recovery of photosynthetic capacity, indicating that the fusion protein is largely functional. pnas.org Such tagged variants are invaluable tools for subsequent biochemical studies, including co-immunoprecipitation, to identify the specific RNA molecules that CP29A binds to in vivo. pnas.org Similarly, in Arabidopsis, constructs with mGFP and SNAP tags have been used to investigate the protein's subcellular localization and its ability to form liquid-like droplets through phase separation, a process mediated by its prion-like domain. oup.combiorxiv.org
| Transgenic Approach | Construct | Host Organism | Purpose and Outcome |
|---|---|---|---|
| Complementation | Full-length genomic NtCP29A | N. tabacum (Ntcp29a mutant) | To confirm gene function. Resulted in restored photosynthetic activity, validating that the phenotype was due to CP29A loss. pnas.org |
| Protein Tagging | NtGFP-CP29A | N. tabacum (Ntcp29a mutant) | To create a functional, tagged protein for biochemical analysis. Resulted in partial rescue of the phenotype and enabled subsequent RNA co-immunoprecipitation. pnas.org |
| Protein Tagging / Domain Analysis | mGFP-CP29A / SNAP-CP29A | A. thaliana | To study subcellular localization and phase separation. Revealed temperature-dependent formation of droplets near chloroplast nucleoids. oup.combiorxiv.org |
Genetic Interactions and Suppressor Screens to Elucidate this compound Pathways
Understanding the broader biological pathways in which CP29A operates requires genetic tools that can identify interacting partners and functional networks. The analysis of double mutants has provided direct evidence of genetic interaction. As noted, the creation of an Arabidopsis plant lacking both CP29A and the related protein CP31A resulted in a phenotype more severe than that of either single mutant under cold stress. nih.gov This synergistic interaction suggests that CP29A and CP31A function in an additive or partially redundant manner to promote chloroplast RNA processing and cold tolerance. nih.govoup.com
A powerful, unbiased approach for identifying new components of a genetic pathway is the suppressor screen. nih.govspringernature.comnih.gov In this method, a population of organisms with a known mutant phenotype (e.g., the cold sensitivity of cp29a) is mutagenized, typically with a chemical like ethyl methanesulfonate (B1217627) (EMS). nih.govspringernature.com Progeny are then screened for individuals in which the original mutant phenotype is reversed or "suppressed." Such a reversal implies the presence of a second mutation in a different gene that compensates for the initial loss of function. nih.gov Identifying these "suppressor" genes can reveal proteins that function in the same pathway, in parallel compensatory pathways, or as part of a multi-protein complex with the original gene product. nih.gov
While no specific suppressor screens for cp29a mutants have been reported in the reviewed literature, this genetic strategy remains a key future approach to elucidate the CP29A network. A suppressor screen starting with the cp29a cold-sensitive phenotype could identify novel factors involved in chloroplast RNA stability, splicing, or translation during cold acclimation, thereby placing CP29A within a more comprehensive regulatory framework.
Advanced Methodologies in Ribonucleoprotein Cp29a Research
RNA Immunoprecipitation-Based Sequencing Techniques (e.g., eCLIP, RIP-chip)
RNA immunoprecipitation (RIP) followed by microarray (RIP-chip) or high-throughput sequencing (RIP-Seq) has been fundamental in identifying the RNA targets of CP29A on a transcriptome-wide scale. researchgate.netnih.gov Initial surveys using RIP-chip revealed that in Arabidopsis thaliana, CP29A associates with a large and overlapping set of chloroplast transcripts, with a preference for mRNAs over tRNAs and rRNAs. researchgate.netnih.gov This technique involves using a specific antibody to pull down the RBP of interest—in this case, CP29A—along with its bound RNAs from chloroplast stromal extracts. nih.gov The associated RNAs are then identified using a microarray platform. nih.gov These studies demonstrated that CP29A binds to numerous mRNAs involved in photosynthesis and other essential chloroplast functions, suggesting a role as a global modulator of chloroplast RNA metabolism. researchgate.net
More recently, enhanced cross-linking and immunoprecipitation (eCLIP) has been adapted for use in chloroplasts, offering a higher resolution for mapping binding sites. biorxiv.orgpnas.org Unlike RIP-chip, which may capture larger RNA-protein complexes and obscure direct interaction sites, eCLIP involves UV cross-linking of proteins to RNA in vivo. biorxiv.orgpnas.org This creates a covalent bond, allowing for more stringent purification conditions that reduce background and enrich for direct binding events. biorxiv.org Application of eCLIP to CP29A confirmed many previously identified targets, such as rbcL, psbD, and psbB, but with nucleotide-level resolution, revealing binding peaks predominantly within coding sequences and specific 5' and 3' untranslated regions (UTRs). biorxiv.org
| Technique | Principle | Key Findings for CP29A | Resolution | References |
|---|---|---|---|---|
| RIP-chip | Antibody-based co-immunoprecipitation of RBP and associated RNAs, followed by microarray analysis. | Identified large, overlapping pools of chloroplast mRNA targets; established CP29A as a global binder of transcripts. | Low (identifies target transcripts) | researchgate.netnih.govnih.govnmrhub.org |
| eCLIP | In vivo UV cross-linking of RBP to RNA, immunoprecipitation, and high-throughput sequencing of RNA footprints. | Confirmed mRNA targets with high precision; mapped specific binding sites within UTRs and coding sequences, notably in the rbcL 5'-UTR. | High (identifies binding sites at nucleotide level) | biorxiv.orgpnas.orgresearchgate.netbiorxiv.org |
Transcriptome-Wide RNA Processing Analysis (e.g., Chloro-Seq, Small RNA-Seq)
To understand the functional consequences of CP29A binding to its target RNAs, transcriptome-wide analyses of RNA processing are employed. The Chloro-Seq bioinformatic pipeline, for instance, is designed to analyze chloroplast RNA-Seq data to systematically assess transcript abundance, splicing, and editing. nih.gov In studies of tobacco plants with CRISPR/Cas9-induced mutations in the CP29A gene, the Chloro-Seq pipeline was used to assess the splicing efficiency of all 21 chloroplast introns. biorxiv.org Under the conditions tested, these analyses showed no significant differences in splicing or RNA editing efficiency between the wild-type and cp29a mutants, suggesting that CP29A's primary role in that context was not in splicing. biorxiv.org
However, RNA-Seq analysis in Arabidopsis cp29a mutants subjected to cold stress revealed significant defects in the splicing of specific chloroplast introns. biorxiv.orgbiorxiv.org Splicing efficiency of introns within the rpl2 and rpoC1 transcripts, which encode essential components of the ribosome and the plastid-encoded RNA polymerase respectively, was markedly reduced in the absence of CP29A, particularly after prolonged cold treatment. researchgate.net
While small RNA-sequencing (Small RNA-Seq) is a powerful tool for analyzing small non-coding RNAs, its direct application to investigate CP29A function has not been extensively reported. However, in a related study, sRNA-Seq was used to identify a small RNA footprint generated by the MRL1 protein on the rbcL 5'-UTR; researchers then mapped CP29A eCLIP data onto this sRNA to show that CP29A binds adjacent to the MRL1 site. researchgate.net
Translational Profiling Techniques (e.g., Ribo-Seq)
To determine if the RNA processing defects observed in cp29a mutants translate into changes at the protein synthesis level, researchers have utilized ribosome profiling, or Ribo-Seq. nih.govnih.govresearchgate.netbiorxiv.org This technique involves deep sequencing of ribosome-protected mRNA fragments, providing a "snapshot" of all the transcripts being actively translated in a cell at a given moment. nih.gov By comparing the ribosome footprints in wild-type versus cp29a mutant plants, a global view of translational changes can be obtained. researchgate.net Ribo-Seq analysis of cp29a mutants exposed to a short-term cold treatment revealed a global reduction in chloroplast translation. researchgate.net This finding suggests that the splicing defects caused by the loss of CP29A, particularly of transcripts encoding ribosomal proteins and polymerase subunits, may lead to a secondary, widespread impairment of the chloroplast translational machinery under cold stress. researchgate.net
Structural Biology Approaches for Ribonucleoprotein CP29A (e.g., NMR, SAXS)
Understanding the molecular basis of CP29A's interaction with RNA requires structural biology approaches. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the conformation of CP29A and its domains at the residue level. biorxiv.org By performing NMR titrations with short RNA oligonucleotides, researchers have mapped the binding surfaces on CP29A's two RNA Recognition Motifs (RRMs). pnas.org These experiments indicated that the RRM1 domain shows the strongest binding to U-rich oligos like "TGTTTT" and "TTTTTT", while the RRM2 domain responds most strongly to "TGTTTT" and "GTTACT" oligos. biorxiv.org This provides a structural basis for the sequence preferences observed in RBNS and eCLIP experiments and helps delineate the specific roles of each RRM domain in RNA recognition. pnas.org
| Technique | Application to CP29A Research | Key Findings | References |
|---|---|---|---|
| NMR Spectroscopy | Mapping RNA binding sites on individual RRM domains. | Demonstrated differential binding preferences for RRM1 and RRM2, with both showing affinity for U-rich sequences. | pnas.orgbiorxiv.orgbiorxiv.orgmarioschubert.ch |
| SAXS | Analysis of overall protein structure and complexes in solution. | No specific studies on CP29A have been reported. | stanford.eduembl-hamburg.deresearchgate.net |
Live-Cell Imaging and Microscopic Techniques for Subcellular Dynamics (e.g., Confocal Microscopy, FRAP)
To investigate the subcellular localization and dynamics of CP29A in vivo, live-cell imaging techniques are essential. Confocal microscopy of Arabidopsis plants expressing a fluorescently-tagged version of CP29A (meGFP-CP29A) has shown that the protein forms granular structures or droplets within the chloroplasts, particularly under cold conditions. researchgate.net These condensates form in close proximity to chloroplast nucleoids, suggesting a potential link between chloroplast transcription and post-transcriptional RNA processing mediated by CP29A. researchgate.net The formation of these droplets is dependent on a prion-like domain (PLD) within the CP29A protein and is enhanced by lower temperatures, indicating that CP29A undergoes temperature-dependent phase separation. biorxiv.orgresearchgate.net
Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the mobility and dynamics of molecules within such condensates. nih.govresearchgate.netdntb.gov.uajanelia.org In FRAP experiments, a laser is used to bleach the fluorescence in a small region of interest, and the rate at which fluorescence recovers in that region is measured as fluorescent molecules diffuse back in. While FRAP was attempted on the CP29A granules in vivo, the experiments resulted in the rupture of chloroplasts, likely due to excessive energy transfer through chlorophyll. researchgate.net Consequently, while the granules are visually dynamic, their liquid-like properties could not be definitively confirmed in living cells using this method. researchgate.net
Proteomic Approaches for this compound Interacting Partners (e.g., Proximity Labeling, Mass Spectrometry)
While the RNA interactome of CP29A has been extensively studied, identifying its protein-protein interaction network is crucial for a complete understanding of its function. Proteomic approaches such as affinity purification followed by mass spectrometry (AP-MS) and proximity labeling (e.g., BioID) are powerful methods for discovering protein interactors. ijs.sinih.govembopress.org In AP-MS, a tagged version of the protein of interest is used to pull down entire protein complexes from cell lysates, which are then identified by mass spectrometry. ijs.sinih.gov Proximity labeling involves fusing the protein of interest to an enzyme that biotinylates nearby proteins, which can then be purified and identified. embopress.org
Despite the power of these techniques, their specific application to comprehensively map the protein-protein interaction network of this compound has not been detailed in the published scientific literature. Current research has primarily focused on defining its RNA targets and its role in RNA metabolism.
Emerging Research Avenues and Future Perspectives for Ribonucleoprotein Cp29a
Unraveling the Composition and Assembly of Ribonucleoprotein CP29A Granules
Recent breakthroughs have illuminated the formation of dynamic, membraneless compartments or "granules" by CP29A, a process central to its function. It is now understood that CP29A can undergo phase separation both in vitro and within plant chloroplasts, particularly in response to cold temperatures. biorxiv.orgbiorxiv.org
The assembly of these granules is driven by a specific region within the protein's structure. CP29A contains two RNA Recognition Motifs (RRMs), which are responsible for binding to RNA molecules. These RRMs are connected by a linker region of 84 amino acids that has been identified as a prion-like domain (PLD). biorxiv.orgbiorxiv.org This PLD is intrinsically disordered and is the key mediator of the temperature-dependent phase separation that leads to the formation of liquid-like droplets. biorxiv.orgbiorxiv.orgbiorxiv.org In vivo, these CP29A granules are observed in close proximity to chloroplast nucleoids, the sites of chloroplast DNA and transcription, suggesting they function as localized hubs for RNA processing. biorxiv.orgbiorxiv.org The formation of these condensates is a crucial mechanism for compartmentalizing and concentrating factors for chloroplast gene expression, especially under low-temperature conditions. biorxiv.org
| Feature | Description |
| Primary Component | This compound |
| Key Structural Domain | Prion-Like Domain (PLD) between two RNA Recognition Motifs (RRMs) |
| Assembly Mechanism | Temperature-dependent liquid-liquid phase separation |
| Inducing Factor | Low temperatures (e.g., 4°C to 12°C) biorxiv.org |
| Sub-organellar Location | Proximal to chloroplast nucleoids biorxiv.orgbiorxiv.org |
| Proposed Function | Compartmentalization of RNA processing machinery |
Investigation of this compound Functions in Proliferating Cells and Specific Tissues
The functional significance of CP29A is most pronounced in developing and actively growing tissues, which are particularly vulnerable to environmental stress. In the model plant Arabidopsis thaliana, the absence of CP29A leads to a distinct phenotype of bleaching and impaired chloroplast development in newly emerging, young leaf tissue, especially under cold stress. nih.govresearchgate.net This highlights its essential role in establishing robust photosynthetic capability in proliferating cells at the base of leaves. pnas.orgnih.gov
Studies have been extended to crop species, providing further insight into its tissue-specific roles. In tobacco (Nicotiana tabacum), CRISPR/Cas9-induced mutants lacking CP29A exhibit photosynthetic deficiencies throughout the entire leaf blade when exposed to cold. pnas.orgnih.gov This broader effect in tobacco compared to the more localized effect in Arabidopsis suggests potential species-specific variations in the reliance on CP29A for chloroplast function across different stages of leaf development. The consistent finding across species is that CP29A is critical for the proper setup of the photosynthetic machinery during cell proliferation and tissue expansion in suboptimal temperatures. nih.gov
Detailed Mechanisms of this compound-Mediated Splicing and Translation Regulation
CP29A acts as a global modulator of chloroplast RNA metabolism, associating with a large and diverse pool of chloroplast transcripts. nih.govuniprot.org Its regulatory actions are multifaceted, encompassing both RNA splicing and the control of protein translation, with these functions being critically dependent on cold conditions. nih.gov
Splicing Regulation: The ability of CP29A to form phase-separated granules via its prion-like domain is required for the efficient splicing of specific chloroplast RNAs in the cold. biorxiv.orgbiorxiv.org Plants with a version of CP29A lacking this domain show reduced splicing efficiency, leading to cold sensitivity. biorxiv.org This suggests that by concentrating splicing factors and target RNAs within these granules, CP29A enhances the fidelity and efficiency of the splicing process when low temperatures might otherwise slow down enzymatic reactions.
Translation Regulation: A primary and well-characterized target of CP29A is the messenger RNA (mRNA) for rbcL, which encodes the large subunit of the vital carbon-fixing enzyme RuBisCo. pnas.orgresearchgate.net Research using enhanced cross-linking and immunoprecipitation (eCLIP) has precisely mapped the binding site of CP29A to the 5'-untranslated region (UTR) of the rbcL transcript. pnas.orgbiorxiv.org It binds just downstream of the binding site for another regulatory protein, MRL1. researchgate.netpnas.orgnih.gov This interaction is crucial for stabilizing the rbcL mRNA and ensuring its accumulation during cold acclimation. researchgate.netpnas.org Consequently, in tobacco mutants lacking CP29A, both rbcL mRNA and the RbcL protein levels are significantly reduced in the cold, leading to impaired photosynthesis. pnas.orgnih.gov This demonstrates a direct mechanistic link between CP29A binding and the regulation of translation for a key photosynthetic enzyme.
| Regulatory Function | Target RNA Example | Mechanism |
| RNA Splicing | Various chloroplast transcripts | Enhanced efficiency via formation of phase-separated granules in the cold. biorxiv.orgbiorxiv.org |
| RNA Stability | rbcL mRNA | Binds to the 5'-UTR, preventing degradation and promoting accumulation. researchgate.netpnas.org |
| Translation | rbcL mRNA | Increased RbcL protein levels, likely as a consequence of mRNA stabilization and accumulation. pnas.org |
Elucidating the Interplay Between Nuclear and Chloroplast Regulation via this compound
CP29A is a quintessential example of the intricate coordination required between the nuclear and chloroplast genomes. The protein itself is encoded by a nuclear gene, synthesized in the cytoplasm, and subsequently imported into the chloroplast to carry out its functions. nih.govresearchgate.net This trafficking allows the plant to exert nuclear control over post-transcriptional events within the chloroplast, responding to external environmental cues like cold that are perceived at the whole-plant level.
The regulation of RuBisCo assembly serves as a classic model for this interplay. The final enzyme is composed of large subunits encoded by the chloroplast genome (rbcL) and small subunits encoded by the nuclear genome. The work on CP29A reveals a critical regulatory node in this process, where a nuclear-encoded factor (CP29A) is dispatched to the chloroplast to specifically ensure the stability and translation of the rbcL mRNA during cold stress. researchgate.netpnas.org This ensures that the production of the chloroplast-derived component is maintained to match the nuclear-derived component for proper enzyme assembly, thereby acclimating the core of carbon fixation to challenging temperatures. This highlights a direct pathway of anterograde (nucleus-to-chloroplast) signaling that is vital for maintaining photosynthetic homeostasis.
Potential for Agricultural Applications in Enhancing Stress Resilience
The foundational research on CP29A strongly points to its potential as a valuable target for genetic engineering in agriculture. The clear link between the absence of CP29A and heightened sensitivity to cold stress provides a compelling case for its role as a key determinant of cold tolerance. nih.govuniprot.org Enhancing the expression or modifying the activity of crucial RNA-binding proteins is an emerging strategy for improving abiotic stress tolerance in crop plants. mdpi.com
Modern genome-editing technologies, particularly CRISPR-Cas9, offer a precise and efficient means to modulate genes like CP29A to confer desirable traits. mdpi.commdpi.com The successful use of CRISPR to create CP29A-deficient tobacco mutants has already demonstrated the feasibility of this approach in a crop species. pnas.orgnih.gov The reverse strategy—overexpressing or engineering a more efficient version of CP29A—could potentially lead to crops with enhanced resilience to cold snaps, which are a significant cause of yield loss worldwide. By bolstering the plant's innate ability to maintain chloroplast gene expression and photosynthetic function at low temperatures, manipulation of CP29A could lead to the development of more robust and climate-resilient crop varieties. nih.govresearchgate.net
Q & A
Q. What are the key structural domains of CP29A, and how do they influence its function in chloroplasts?
CP29A contains two RNA recognition motifs (RRMs) flanking a prion-like domain (PLD), which is intrinsically disordered and rich in low-complexity regions. The PLD mediates cold-induced phase separation, while the RRMs bind RNA substrates such as rbcL mRNA . Structural analysis methods include:
Q. How does CP29A contribute to cold acclimation in plants?
CP29A stabilizes chloroplast RNA pools and facilitates RNA splicing/translation under cold stress by forming liquid-liquid phase-separated (LLPS) droplets near chloroplast nucleoids. Key methodologies to study this include:
- Genetic mutants (e.g., cp29a Arabidopsis lines) combined with phenotypic analysis (e.g., chlorophyll fluorescence imaging) .
- RNA-Seq and ribosome profiling to assess transcript stability and translation efficiency .
- Stimulated emission depletion (STED) microscopy to visualize CP29A granule formation in vivo .
Advanced Research Questions
Q. What experimental approaches are used to dissect the phase separation mechanism of CP29A?
The PLD is critical for LLPS, as shown by:
- In vitro droplet assays : Recombinant CP29A forms temperature-dependent condensates, monitored via light microscopy and fluorescence recovery after photobleaching (FRAP) .
- PLD deletion mutants : Transgenic plants expressing CP29AΔPLD fail to rescue cold-sensitive phenotypes, confirming the domain’s necessity .
- Small-angle X-ray scattering (SAXS) and NMR titration to study PLD conformational dynamics and intermolecular interactions .
Q. How does CP29A’s phase separation compare to other RNA-binding proteins like FUS or hnRNPA1?
Unlike cytosolic proteins (e.g., FUS), CP29A’s phase separation is PLD-driven and independent of RNA-binding domains. Key comparative methodologies:
Q. What strategies resolve contradictions in CP29A’s reported RNA targets and functional outcomes?
Discrepancies (e.g., variable rbcL mRNA effects in mutants) arise from tissue-specific roles or compensatory mechanisms. Address these via:
- Single-cell RNA-Seq to map CP29A activity in specific leaf zones .
- Crosslinking and immunoprecipitation (CLIP-Seq) to identify direct RNA targets .
- Co-immunoprecipitation (Co-IP) with partners like MRL1 to clarify functional synergies .
Q. What controls are essential for CRISPR-based studies of CP29A mutants?
- Complementation lines expressing wild-type or domain-deleted CP29A to validate phenotype specificity .
- Ribonucleoprotein (RNP) delivery for transient editing to avoid transgene artifacts .
- Off-target analysis via whole-genome sequencing or GUIDE-Seq .
Methodological Considerations for Experimental Design
Q. How to optimize conditions for studying CP29A’s phase separation in vitro?
- Buffer composition : Test salt concentrations (e.g., 150–300 mM NaCl) and pH (6.5–7.5) to mimic chloroplast stroma .
- Temperature gradients : Use cooling chambers to simulate cold acclimation (e.g., 23°C → 8°C) .
- Negative controls : Include PLD-deleted CP29A and non-RNA-binding proteins .
Q. What multi-omics approaches integrate CP29A’s roles in RNA metabolism and stress adaptation?
- Integrated transcriptomics-proteomics : Pair RNA-Seq with mass spectrometry of CP29A granules .
- Ribo-Seq : Quantify translation efficiency of CP29A-bound transcripts .
- Metabolomics : Link CP29A activity to photosynthetic output (e.g., RuBisCO levels via LC-MS) .
Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting findings on CP29A’s impact on chloroplast RNA splicing?
- Time-course experiments : Assess splicing efficiency at early (3 days) vs. prolonged (10 days) cold exposure .
- Tissue-specific promoters : Drive CP29A expression in distinct cell types to isolate functional contexts .
- In vitro splicing assays : Combine CP29A condensates with chloroplast RNA extracts to test direct effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
